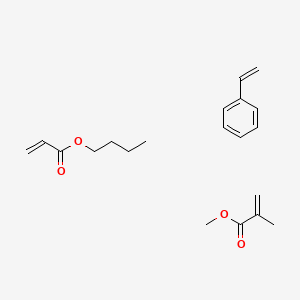

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene

Description

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene is a copolymer composed of three monomers: styrene, methyl methacrylate, and n-butyl acrylate. This compound is widely used in various industrial applications due to its unique properties, such as high impact resistance, transparency, and flexibility. The combination of these monomers results in a material that exhibits the beneficial characteristics of each component, making it suitable for a range of applications, including coatings, adhesives, and paints .

Properties

CAS No. |

27136-15-8 |

|---|---|

Molecular Formula |

C20H28O4 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene |

InChI |

InChI=1S/C8H8.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2-3H3 |

InChI Key |

NZEWVJWONYBVFL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C=C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |

physical_description |

Liquid White odorless powder; [Arkema MSDS] |

Related CAS |

109216-33-3 27136-15-8 108501-19-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of styrene methyl methacrylate n-butyl acrylate typically involves emulsion polymerization. This process includes the following steps:

Monomer Preparation: The monomers (styrene, methyl methacrylate, and n-butyl acrylate) are prepared and purified.

Initiation: An initiator, such as benzoyl peroxide (BPO), is added to start the polymerization reaction.

Polymerization: The monomers are polymerized in an aqueous medium with surfactants to stabilize the emulsion. .

Industrial Production Methods

In industrial settings, the production of styrene methyl methacrylate n-butyl acrylate involves large-scale emulsion polymerization reactors. The process is optimized for high yield and consistent quality. Key parameters, such as temperature, pH, and monomer ratios, are carefully controlled to produce copolymers with specific properties tailored to various applications .

Chemical Reactions Analysis

Types of Reactions

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene undergoes several types of chemical reactions, including:

Polymerization: The primary reaction is the polymerization of the monomers to form the copolymer.

Crosslinking: The copolymer can undergo crosslinking reactions to enhance its mechanical properties and thermal stability.

Functionalization: The copolymer can be modified with functional groups to introduce specific properties, such as hydrophobicity or adhesion

Common Reagents and Conditions

Initiators: Benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN)

Surfactants: Sodium dodecyl sulfate (SDS), nonionic surfactants

Solvents: Water (for emulsion polymerization)

Temperature: Typically between 60-80°C

Major Products Formed

The major product formed is the styrene methyl methacrylate n-butyl acrylate copolymer, which can be further processed into various forms, such as films, coatings, and adhesives .

Scientific Research Applications

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene has numerous applications in scientific research and industry:

Chemistry: Used as a base material for developing new polymers with tailored properties.

Biology: Employed in the fabrication of biomedical devices and drug delivery systems due to its biocompatibility.

Medicine: Utilized in the production of medical adhesives and coatings for medical devices.

Industry: Widely used in the production of paints, coatings, and adhesives due to its excellent mechanical properties and chemical resistance

Mechanism of Action

The mechanism of action of styrene methyl methacrylate n-butyl acrylate involves the polymerization of the monomers to form a copolymer with unique properties. The molecular targets and pathways involved include:

Polymerization: The vinyl groups of the monomers undergo free radical polymerization to form the copolymer chain.

Crosslinking: The copolymer chains can crosslink through various chemical reactions, enhancing the material’s mechanical strength and thermal stability

Comparison with Similar Compounds

Similar Compounds

Poly(styrene-co-methyl methacrylate): A copolymer of styrene and methyl methacrylate with similar properties but lacks the flexibility provided by n-butyl acrylate.

Poly(butyl acrylate-co-methyl methacrylate): A copolymer of butyl acrylate and methyl methacrylate with enhanced flexibility but lower impact resistance compared to styrene methyl methacrylate n-butyl acrylate

Uniqueness

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene is unique due to its combination of high impact resistance, transparency, and flexibility. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.